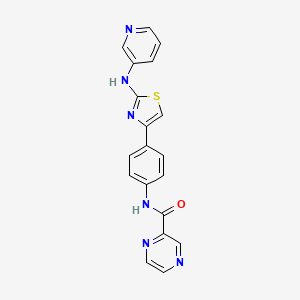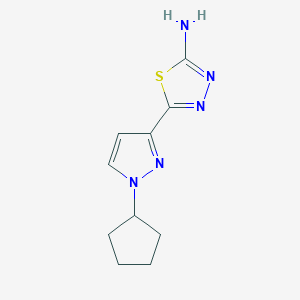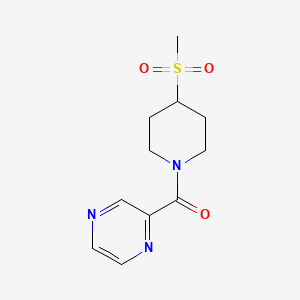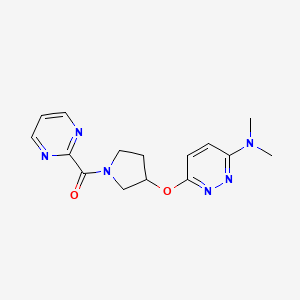![molecular formula C16H12N6O2S B2514406 N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[d]thiazole-2-carboxamide CAS No. 1396880-45-7](/img/structure/B2514406.png)
N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[d]thiazole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[d]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C16H12N6O2S and its molecular weight is 352.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
It is known that similar compounds have shown significant binding with certain protein receptors
Mode of Action
Compounds with similar structures have been known to interact with their targets through the formation of hydrogen bonds . The compound’s interaction with its targets could result in changes at the molecular level, potentially influencing the function of the target proteins.
Biochemical Pathways
Similar compounds have been known to exhibit a broad range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . These activities suggest that the compound could affect multiple biochemical pathways.
Pharmacokinetics
A compound with similar structure was reported to have excellent pharmacokinetics in preclinical species . The compound’s ADME properties would significantly impact its bioavailability, determining how effectively it can reach its targets in the body.
Result of Action
Similar compounds have been known to show good scavenging potential in antioxidant potential assays , suggesting that this compound could have antioxidant properties. Additionally, similar compounds have shown significant analgesic and anti-inflammatory activities .
特性
IUPAC Name |
N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]-1,3-benzothiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6O2S/c1-21-16(24)22(20-19-21)11-8-6-10(7-9-11)17-14(23)15-18-12-4-2-3-5-13(12)25-15/h2-9H,1H3,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKXGYANTBUJNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2514323.png)

![4-(4-(4-fluorophenyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2514326.png)
![7-Fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2514329.png)


![8-(3,5-dimethylbenzoyl)-3-methoxy-8-azabicyclo[3.2.1]octane](/img/structure/B2514335.png)
![1-[(4-fluorophenyl)methyl]-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B2514336.png)
![N-[2-(Furan-3-YL)ethyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2514338.png)

![3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarbonitrile](/img/structure/B2514340.png)



